
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Overview
Description
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5NO5S and a molecular weight of 227.19 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring system with a carboxylic acid group and a sulfone group. It is used primarily in research settings and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents to form the benzisothiazole ring system . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
This would include the use of industrial reactors, precise temperature control, and purification steps to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactions
This compound can undergo several chemical reactions that enhance its utility:
- Oxidation : It can be oxidized to introduce additional functional groups.
- Reduction : The trioxo group can be converted to hydroxyl groups or other reduced forms.
- Substitution : The propynyl group may be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Varies |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Potassium carbonate | Basic conditions |
Chemistry
In synthetic organic chemistry, 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in creating new compounds with desired properties.
Biology
Research indicates potential antimicrobial and anticancer activities. Studies have shown that this compound may induce apoptosis in cancer cells through the activation of caspases or by interfering with cellular signaling pathways.
Medicine
The compound is being explored as a potential drug candidate due to its structural features that may interact with biological targets. Its mechanism involves binding to enzymes and receptors, thereby modulating metabolic pathways and gene expression.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials such as polymers and coatings. Its stability and reactivity contribute to the performance of these materials in various applications.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting its potential as an antibacterial agent .
Anticancer Research
Research published in a peer-reviewed journal highlighted the compound's efficacy in inducing apoptosis in cancer cell lines. The study demonstrated that treatment with this compound resulted in increased levels of active caspases and reduced cell viability.
Mechanism of Action
The mechanism of action of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide .
- 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide .
Uniqueness
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfone group, in particular, is responsible for its potent antioxidant and anti-inflammatory properties. This sets it apart from other similar compounds that may lack these functional groups or exhibit different reactivity patterns.
Biological Activity
1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid is a heterocyclic compound notable for its unique structural features and significant biological activity. This compound has garnered attention in both agricultural and pharmaceutical research due to its potential as an enzyme inhibitor and its applications in herbicidal formulations.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.2 g/mol. The compound features a benzothiazole ring fused with a trioxo group and a carboxylic acid functional group, which contribute to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in plant growth and metabolism. This property makes it a candidate for use in herbicides targeting unwanted vegetation by disrupting metabolic pathways essential for plant survival .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of the benzothiazole moiety is associated with known antibacterial and antifungal properties observed in similar compounds.
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, which may be attributed to its interaction with inflammatory mediators at the molecular level.
The mechanism of action involves the compound's ability to bind to the active sites of enzymes, thereby inhibiting their function. This inhibition can lead to reduced synthesis of critical metabolites in target organisms, effectively controlling their growth or activity. For example, studies have shown that it can inhibit acetolactate synthase (ALS), an enzyme crucial for branched-chain amino acid synthesis in plants.
Case Studies
Several studies have highlighted the efficacy of this compound in agricultural applications:
- Herbicidal Activity : A study demonstrated that formulations containing this compound showed significant herbicidal activity against various weed species. The results indicated that it effectively inhibited growth at low concentrations compared to traditional herbicides.
- Synthesis of Agrochemicals : Research has explored the use of this compound as an intermediate in the synthesis of mesosulfuron-methyl, a widely used herbicide. The efficiency of this synthetic route underscores the compound's value in agrochemical development .
Comparative Analysis
To better understand the uniqueness of this compound within its chemical class, a comparison with similar compounds is provided below:
Compound Name | Structure Type | Unique Features |
---|---|---|
Benzothiazole | Heterocyclic Compound | Lacks carboxylic functional groups; used in rubber industry |
Mesosulfuron-methyl | Herbicide | A derivative specifically designed for weed control |
2-Hydroxybenzoic Acid | Aromatic Acid | Commonly known as salicylic acid; used in pharmaceuticals |
The distinctiveness of this compound lies in its trioxo functionalization and carboxylic acid group that enhance its reactivity and biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, and how can purity be optimized?
- Traditional synthesis involves cyclization of precursor sulfonamide derivatives under acidic conditions. Key steps include controlling reaction temperature (e.g., 80–100°C) and stoichiometric ratios of oxidizing agents like H₂O₂. For purity optimization, HPLC purification with reversed-phase columns (e.g., Purospher® STAR) is recommended to isolate the compound from byproducts . Continuous-flow synthesis methodologies, though not directly reported for this compound, could be adapted from triazole-substituted β-aminocyclohexanecarboxylic acid protocols to enhance reproducibility and reduce side reactions .
Q. How should researchers characterize the structural integrity of this compound?
- Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm aromatic proton environments and carboxylic acid functionality.
- FT-IR to verify sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
Q. What stability considerations are critical during storage and handling?
- The compound is hygroscopic and prone to decomposition under prolonged light exposure. Store in amber vials at –20°C under inert gas (N₂ or Ar). Stability assays under varying pH (4–9) and temperature (4–37°C) should precede long-term studies .
Advanced Research Questions
Q. How can computational methods aid in understanding the reactivity of this compound?
- Density functional theory (DFT) calculations can model electrophilic/nucleophilic sites on the benzothiazole ring. For example, Fukui indices predict reactivity at the 6-carboxylic acid group and the trioxo sulfur atom. Molecular docking studies may further elucidate interactions with biological targets (e.g., enzymes or receptors) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Discrepancies often arise from assay conditions (e.g., buffer composition, cell lines). Methodological steps:
- Standardize assays using reference inhibitors/agonists.
- Perform dose-response curves across multiple replicates.
- Validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Case Study : Introducing electron-withdrawing groups (e.g., –CF₃) at the 4-position of the benzothiazole ring improves metabolic stability, as seen in analogous quinoline-3-carboxylic acid derivatives .
- Methodology : Synthesize derivatives via regioselective substitution, then evaluate logP (lipophilicity) and plasma protein binding using LC-MS/MS .
Q. What advanced techniques validate the compound’s mechanism of action in drug-resistant pathogens?
- Combine time-kill assays with transcriptomic profiling (RNA-seq) to identify upregulated resistance genes.
- Use cryo-EM or X-ray crystallography to visualize interactions with bacterial targets (e.g., dihydrofolate reductase) .
Q. Methodological Frameworks
Designing a study to assess the compound’s inhibition kinetics:
- Step 1 : Use steady-state kinetics (Michaelis-Menten plots) to determine IC₅₀ values.
- Step 2 : Perform pre-incubation experiments to distinguish competitive vs. non-competitive inhibition.
- Step 3 : Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Addressing solubility challenges in in vivo studies:
Properties
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S/c10-7-5-2-1-4(8(11)12)3-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWMYALCCTNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326592 | |
Record name | NSC602923 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90779-46-7 | |
Record name | NSC602923 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.